N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic organic compound characterized by the presence of methoxy groups attached to phenethyl and phenyl moieties, linked through an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 3-methoxyphenethylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a catalyst like triethylamine to facilitate the formation of the oxalamide linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenethylamine and 3-methoxyaniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity to these targets, leading to modulation of their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methoxyphenethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(4-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide
- N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)urea
Uniqueness
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the specific positioning of the methoxy groups on both the phenethyl and phenyl moieties. This unique structure may confer distinct physicochemical properties and biological activities compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(11-15)9-10-19-17(21)18(22)20-14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCMQZSZWGDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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